

An In-depth Technical Guide to (S)-Doxylamine Succinate: Properties and Synthesis

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Compound of Interest

Compound Name: Doxylamine, (S)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical, physical, and pharmacological properties of (S)-Doxylamine succinate, along with detailed methodologies for its synthesis. The information is curated for professionals in the fields of pharmaceutical research and development.

Core Properties of (S)-Doxylamine Succinate

(S)-Doxylamine succinate is the succinate salt of the (S)-enantiomer of doxylamine.

Doxylamine is a first-generation antihistamine of the ethanolamine class, known for its sedative properties.^{[1][2]} The pharmacological activity of chiral drugs can vary significantly between enantiomers.^[3] In the case of doxylamine, the (d) or (+) form, which corresponds to the R-enantiomer, has been shown to have a higher binding affinity for histamine H1 receptors compared to its antipode.^{[3][4][5]}

A summary of the key chemical and physical properties of (S)-Doxylamine succinate is presented in the table below. It is important to note that while data for the racemic mixture is widely available, specific experimental data for the individual enantiomers is less common.

| Property | Value | Reference |
|------------------------------|--|--------------------------------|
| IUPAC Name | butanedioic acid;N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine | [PubChem CID: 57469151][6] |
| Molecular Formula | C ₂₁ H ₂₈ N ₂ O ₅ | [PubChem CID: 57469151][6] |
| Molecular Weight | 388.5 g/mol | [PubChem CID: 57469151][6] |
| Appearance | White to light cream powder | [ChemicalBook: 562-10-7][7][8] |
| Melting Point | 95-98 °C (for racemic doxylamine succinate) | [ChemicalBook: 562-10-7][7] |
| Solubility | Very soluble in water; freely soluble in ethanol (96%) | [ChemicalBook: 562-10-7][7] |
| Hydrogen Bond Donor Count | 2 | [PubChem CID: 57469151][6] |
| Hydrogen Bond Acceptor Count | 7 | [PubChem CID: 57469151][6] |
| Rotatable Bond Count | 9 | [PubChem CID: 57469151][6] |
| Exact Mass | 388.19982200 Da | [PubChem CID: 57469151][6] |

(S)-Doxylamine succinate is a histamine H1 receptor antagonist.[1] Its primary mechanism of action involves competitively blocking histamine H1 receptors in the brain and other tissues.[9][10] This blockade of H1 receptors leads to its antihistaminic and sedative effects.[9][10] Doxylamine also possesses anticholinergic properties, which contribute to its sedative effects and some of its side effects.[9]

The sedative properties of doxylamine make it a common ingredient in over-the-counter sleep aids.[2] It is also used in combination with pyridoxine (vitamin B6) for the treatment of nausea and vomiting during pregnancy.[2][11]

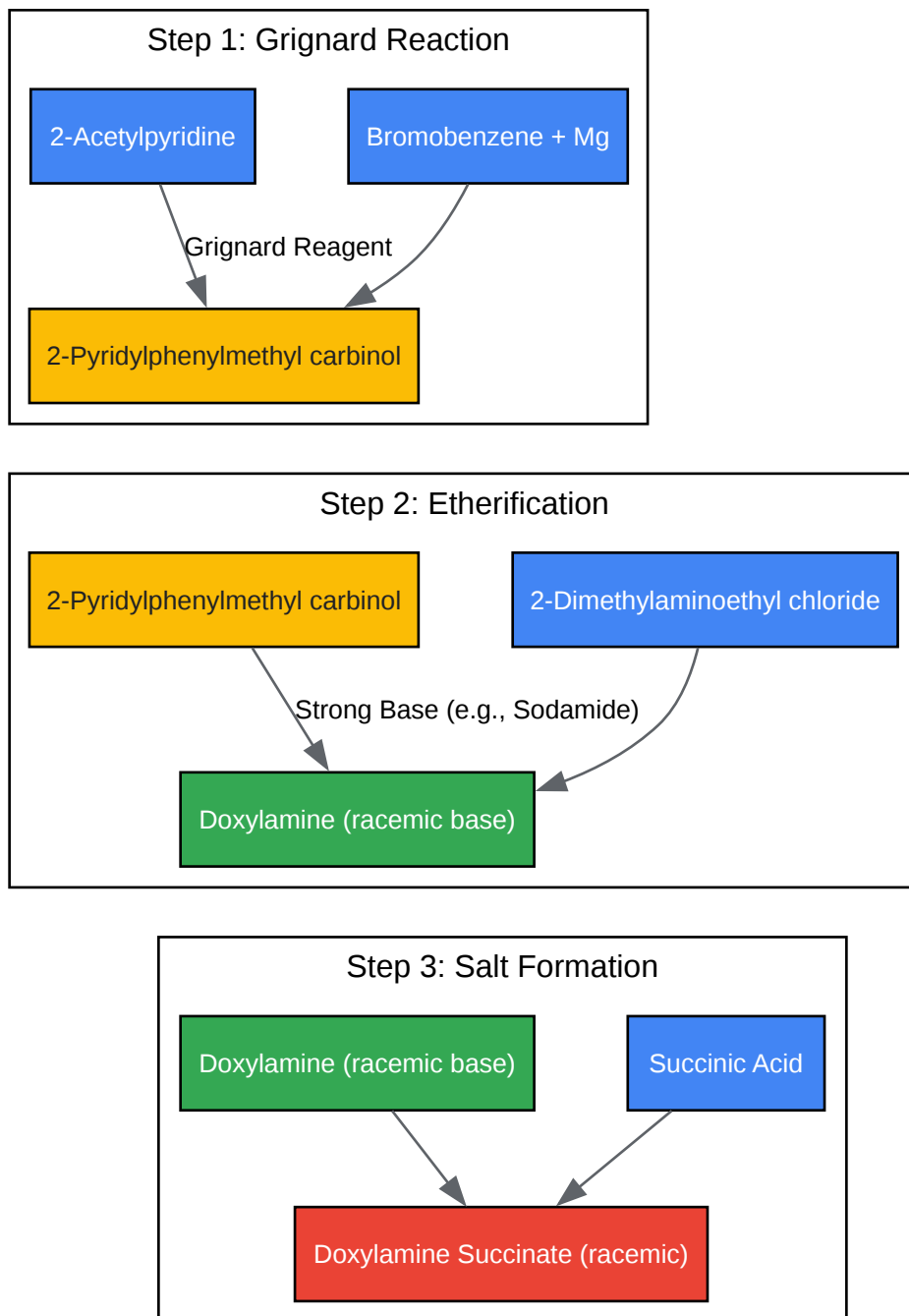
The biotransformation of doxylamine in the human body occurs through successive dealkylation at the nitrogen atom and cleavage of the benzhydryl ether function.[12]

Synthesis of (S)-Doxylamine Succinate

The synthesis of enantiomerically pure (S)-doxylamine can be approached in two primary ways: chiral resolution of a racemic mixture or asymmetric synthesis. The succinate salt is then formed in a final step.

The common industrial synthesis of doxylamine produces a racemic mixture. This process typically starts with 2-acetylpyridine.^{[13][14]}

General Synthesis of Racemic Doxylamine

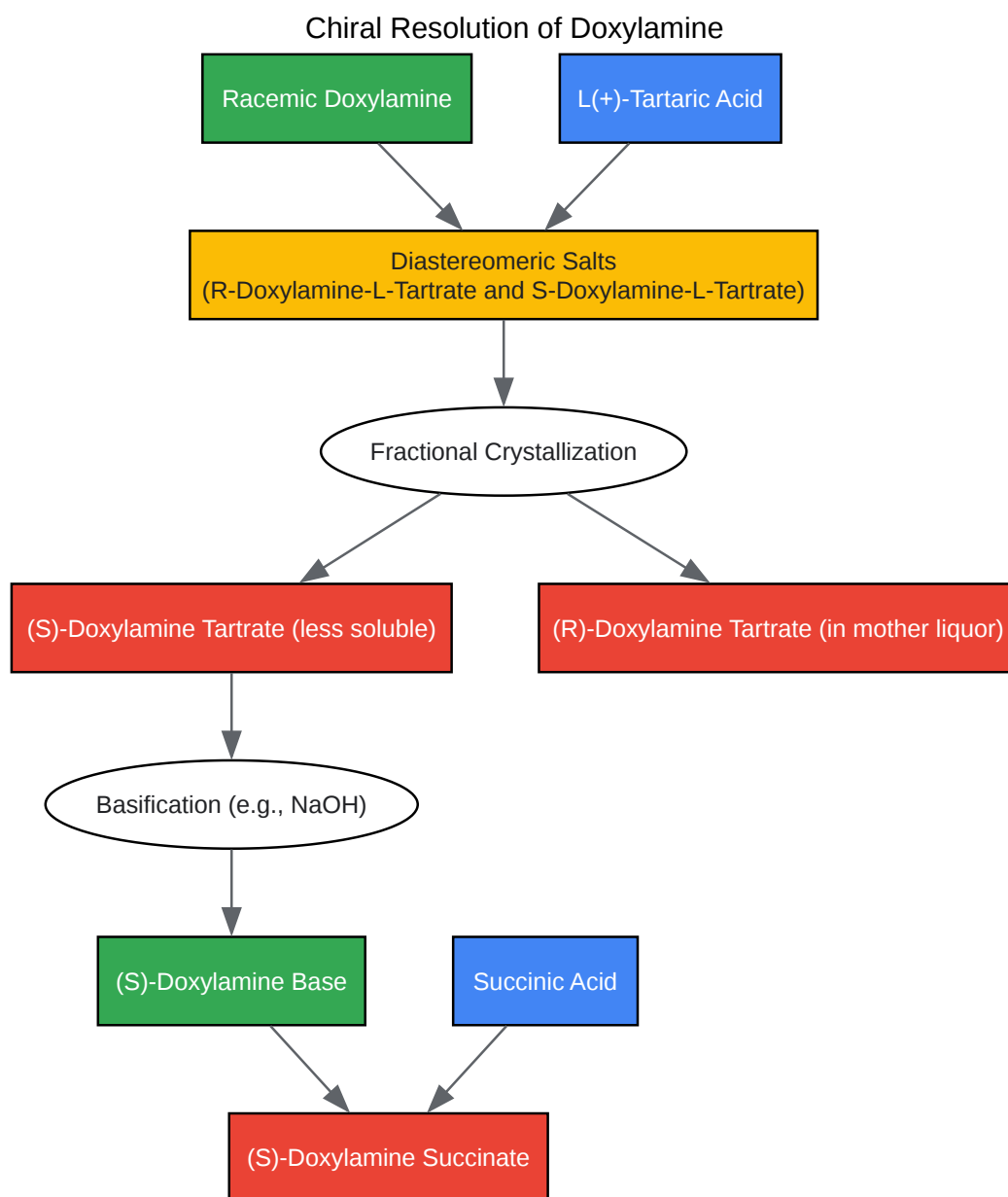
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Caption: General Synthesis of Racemic Doxylamine.

Experimental Protocol for Racemic Doxylamine Succinate Synthesis:

- Step 1: Synthesis of 2-Pyridylphenylmethyl carbinol: 2-Acetylpyridine is reacted with a Grignard reagent prepared from bromobenzene and magnesium in a suitable solvent like tetrahydrofuran and toluene.[\[15\]](#)[\[16\]](#)
- Step 2: Synthesis of Doxylamine Base: The resulting 2-pyridylphenylmethyl carbinol is then reacted with 2-dimethylaminoethyl chloride hydrochloride in the presence of a strong base such as potassium hydroxide or sodamide in a solvent like toluene.[\[15\]](#)[\[16\]](#)
- Step 3: Formation of Doxylamine Succinate: The doxylamine base is treated with succinic acid in a solvent like acetone. The doxylamine succinate salt precipitates and can be collected by filtration.[\[15\]](#)[\[16\]](#)

The enantiomers of racemic doxylamine can be separated by forming diastereomeric salts with a chiral resolving agent, such as L(+)-tartaric acid.[\[3\]](#)[\[5\]](#)



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Caption: Chiral Resolution of Doxylamine Workflow.

Experimental Protocol for Chiral Resolution:

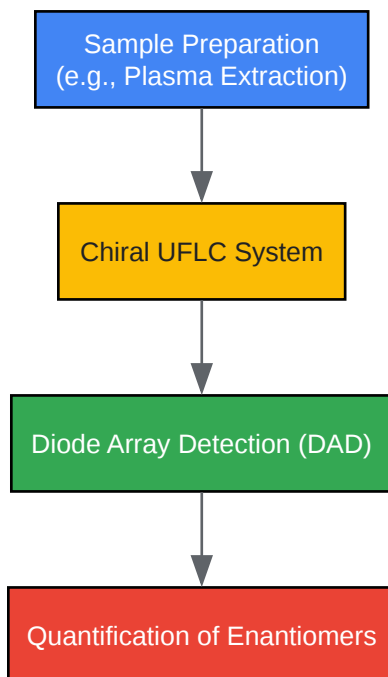
- **Diastereomeric Salt Formation:** Racemic doxylamine is reacted with L(+)-tartaric acid in a solvent such as methanol.[5]
- **Fractional Crystallization:** The resulting diastereomeric salts are separated by fractional crystallization. One of the diastereomers will be less soluble and will crystallize out of the solution. For instance, crystallization from an acetone/water mixture can yield the S(–)-isomer salt.[5]
- **Liberation of the Free Base:** The separated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiopure doxylamine base.[5]
- **Succinate Salt Formation:** The enantiopure doxylamine base is then reacted with succinic acid to form the desired (S)-Doxylamine succinate salt.[5]

While less detailed in the available literature, asymmetric synthesis offers a more direct route to a specific enantiomer. One reported method involves the reaction of 2-acetylpyridine with phenylboronic acid in the presence of a chiral ligand, diethylzinc, and $\text{Ti}(\text{iPrO})_4$, followed by reaction with 2-dimethylaminoethyl chloride.[15] This approach, however, can be complex and costly due to the use of chiral reagents.[15] Another study aimed to synthesize enantiopure (d)-doxylamine using optically active diols derived from a novel chiral auxiliary.[15][17]

Analytical Methods

The separation and quantification of doxylamine enantiomers are crucial for pharmacokinetic studies and quality control. A validated method using chiral ultra-fast liquid chromatography with a diode array detector (UFLC-DAD) has been reported.[4]

Enantioselective Analysis Workflow



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Caption: Enantioselective Analysis Workflow.

Experimental Protocol for Chiral UFLC-DAD Analysis:

- Sample Preparation: Extraction of doxylamine from the matrix (e.g., plasma) using a suitable solvent like acetonitrile.[4]
- Chromatographic Separation:
 - Column: Cellulose Tris (4-chloro,3-methylphenylcarbamate) column.[4]
 - Mobile Phase: 20 mM ammonium bicarbonate buffer–acetonitrile (65:35 v/v) with 0.15% diethylamine in the buffer.[4]
 - Flow Rate: 1.0 mL/min.[4]

- Detection: Diode array detector set at 220 nm.[4]

This method allows for the baseline separation and accurate quantification of the (d)- and (l)-enantiomers of doxylamine.[4]

Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and analysis of (S)-Doxylamine succinate. The synthesis of the enantiomerically pure form is achievable through both chiral resolution of the racemic mixture and asymmetric synthesis, with chiral resolution being a well-documented and scalable method. The pharmacological basis of its action as a sedative and antihistamine lies in its potent H1 receptor antagonism. The analytical methods outlined are essential for the quality control and further research into the stereospecific effects of this compound. This information serves as a valuable resource for researchers and professionals involved in the development and study of pharmaceutical agents.

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